molecular formula C19H17NO4S B2479316 methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate CAS No. 477490-30-5

methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate

Cat. No.: B2479316
CAS No.: 477490-30-5
M. Wt: 355.41
InChI Key: TYHVAIOADGOUBA-UHFFFAOYSA-N
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Description

Methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C15H15NO4S. This compound is known for its unique structure, which includes a benzothiophene core, an ethoxybenzamido group, and a carboxylate ester. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate typically involves the reaction of 3-amino-1-benzothiophene-2-carboxylic acid with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Advanced purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core or the ethoxybenzamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, modulating their activity. The ethoxybenzamido group may enhance binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-ethoxybenzamido)benzoate
  • Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate

Uniqueness

Methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds, making it valuable for specific research applications .

Properties

IUPAC Name

methyl 3-[(4-ethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-3-24-13-10-8-12(9-11-13)18(21)20-16-14-6-4-5-7-15(14)25-17(16)19(22)23-2/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHVAIOADGOUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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